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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603

(R)-UT-155 is a potent selective androgen receptor degrader (SARD) that has demonstrated
significant activity in reducing wild-type and splice variant isoforms of the androgen receptor
(AR).[1] This guide provides an objective comparison of (R)-UT-155 with other relevant
compounds, supported by available experimental data, to assist researchers, scientists, and
drug development professionals in their evaluation of this compound.

Mechanism of Action

(R)-UT-155, along with its related compounds UT-69 and UT-155, functions by binding to the
amino-terminal transcriptional activation domain (AF-1) of the androgen receptor. This
interaction leads to the degradation of both wild-type AR and its splice variants, which are often
implicated in the development of castration-resistant prostate cancer.[1] Notably, this
mechanism is distinct from other steroid receptors that are typically ubiquitinated and degraded
after ligand binding.[1] The targeted degradation of AR variants makes these SARDs a
promising therapeutic strategy for advanced prostate cancer.[1]

Comparative Efficacy Data

While direct independent verification studies solely focused on replicating the initial findings for
(R)-UT-155 are not readily available in the public domain, comparative data from the initial
discovery can be used to assess its performance relative to other compounds. The inhibitory
potency of (R)-UT-155 and related SARDs has been shown to be greater than approved
androgen receptor antagonists.[1]
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Compound/Drug Target Reported Activity Cell Line(s)
Androgen Receptor Potent selective AR Prostate Cancer Cell
(R)-UT-155 :
(AR) degrader Lines
UT-155 Androgen Receptor Potent selective AR Prostate Cancer Cell
(AR) degrader Lines
UT-69 Androgen Receptor Potent selective AR Prostate Cancer Cell
(AR) degrader Lines
IC50 of 24 nM
o o (without R1881), 3.85 Prostate Cancer Cell
YM155 Survivin Inhibitor ) )
nM (with 160 pM Lines
R1881)
) . Induces tumor KRASG12C-driven
Adagrasib KRASG12C Inhibitor ) )
regression human cell lines
o Enhances Adagrasib KRASG12C-driven
BI-3406 SOS1 Inhibitor L )
activity human cell lines
o Enhances Adagrasib KRASG12C-driven
TNO155 SOS1 Inhibitor

activity

human cell lines

This table summarizes data from various studies to provide a comparative overview. Direct
head-to-head studies under identical experimental conditions may not be available for all
compounds.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of
compounds like (R)-UT-155.

Ligand Binding Assays

Ligand binding assays are crucial for determining the affinity and density of receptors for a
specific ligand.[2]

o Objective: To measure the binding affinity of a compound to its target receptor.
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e General Procedure:

o Preparation of Receptor: A preparation containing the target receptor (e.g., a membrane
fraction) is aliquoted.[3]

o Ligand Selection: A suitable labeled ligand (e.g., radiolabeled) is chosen.[3]

o Incubation: Aliquots of the receptor preparation are incubated with various concentrations
of the labeled ligand at a defined temperature and in a specific buffer.[3] To determine the
inhibitory constant (Ki) of an unlabeled compound like (R)-UT-155, competition binding
experiments are performed by including the unlabeled compound in the incubation.

o Separation and Measurement: Bound and free ligand concentrations are measured after
separating them.[3]

o Data Analysis: The data is mathematically analyzed to determine key parameters such as
the dissociation constant (Kd) and the inhibitory constant (Ki).[3]

Cell Proliferation Assays
These assays are used to evaluate the effect of a compound on the growth of cancer cells.

o Objective: To determine the concentration of a compound that inhibits cell growth by 50%
(1C50).

e General Procedure:
o Cell Seeding: Tumor cells are seeded in multiwell plates.

o Compound Treatment: Cells are treated with a range of concentrations of the test
compound.

o Incubation: The cells are incubated for a specific period (e.g., 72 hours).

o Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or
SRB assay) or by cell counting.
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o Data Analysis: The IC50 value is calculated by plotting cell viability against the compound
concentration.

Visualizing Molecular Interactions and Workflows

Androgen Receptor Degradation Pathway

The following diagram illustrates the proposed mechanism of action for (R)-UT-155 in
promoting the degradation of the androgen receptor.
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Caption: Proposed mechanism of (R)-UT-155-mediated androgen receptor degradation.
Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the half-maximal inhibitory
concentration (IC50) of a compound.
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Caption: Standard workflow for determining the IC50 of a test compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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